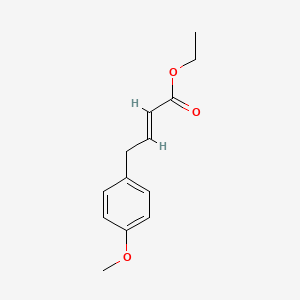![molecular formula C26H26ClN5O3 B2972919 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921882-04-4](/img/structure/B2972919.png)
7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
カタログ番号 B2972919
CAS番号:
921882-04-4
分子量: 491.98
InChIキー: YMQQKZIIKZPTDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals . It also has a pyrazolo[4,3-c]pyridin-3(5H)-one moiety, which is a type of nitrogen-containing heterocycle.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the introduction of the various substituents. One possible method could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could be reduced to an alcohol using a Wolff-Kishner reduction .科学的研究の応用
Receptor Binding and Pharmacological Characterization
- Dopamine Receptor Partial Agonists : This compound, through its structural motif, has been linked to high-affinity dopamine receptor partial agonists. Studies have shown that incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage leads to compounds that activate G proteins over β-arrestin recruitment at dopamine D2 receptors. Such compounds are considered potential novel therapeutics with antipsychotic activity (Möller et al., 2017).
Molecular Interactions
- CB1 Cannabinoid Receptor Interaction : Analogues of this compound have been studied for their interaction with the CB1 cannabinoid receptor. These studies involved conformational analysis and development of unified pharmacophore models, contributing to understanding the steric binding interactions with receptors (Shim et al., 2002).
Synthesis and Binding Assays
- Synthesis and Receptor Binding Assays : Research on derivatives of pyrazolo[1,5-α] pyridines, including compounds structurally related to the one , has been conducted to determine their affinity for dopamine receptors. Such studies are pivotal in identifying potential ligands for these receptors (Guca, 2014).
Antimicrobial Activity
- Antimicrobial Activity : Research into new pyridine derivatives has revealed variable and modest antimicrobial activity against various bacteria and fungi strains. This indicates potential applications of these compounds in developing new antimicrobial agents (Patel et al., 2011).
Structural Analysis
- Crystal Structure and Docking Studies : Investigations into the crystal structure and antimicrobial activities of related compounds have been performed. These studies include molecular docking analysis, suggesting applications in drug design and structural biology (Okasha et al., 2022).
Synthesis and Structural Characterization
- Novel Syntheses and X-Ray Analysis : There has been significant progress in synthesizing novel derivatives, including detailed structural characterizations using X-ray crystallography. Such research aids in understanding the molecular structure and potential applications of these compounds (Koshetova et al., 2022).
特性
IUPAC Name |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O3/c1-35-15-14-29-17-22(24-23(18-29)26(34)32(28-24)20-7-3-2-4-8-20)25(33)31-12-10-30(11-13-31)21-9-5-6-19(27)16-21/h2-9,16-18H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQQKZIIKZPTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
[4-(1-Cyanocyclopentyl)phenyl]boronic acid
2377610-97-2
LEI 101 hydrochloride
2250025-91-1

![[4-(1-Cyanocyclopentyl)phenyl]boronic acid](/img/structure/B2972836.png)
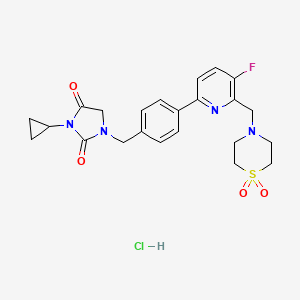
![2-methoxy-4,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2972838.png)
![N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972840.png)
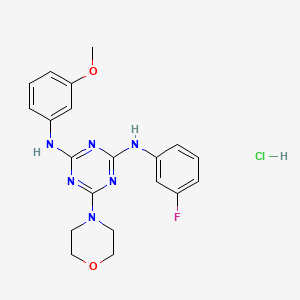




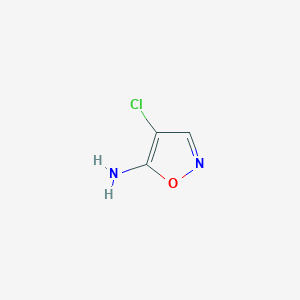
![N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2972853.png)
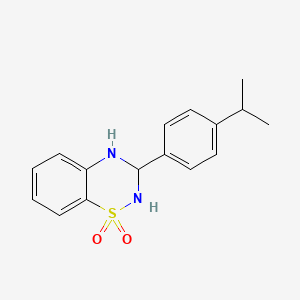
![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2972857.png)
